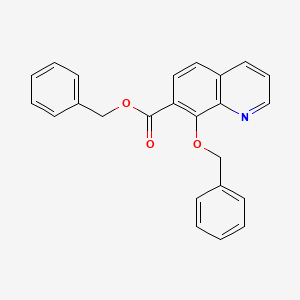

8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester

Description

Properties

Molecular Formula |

C24H19NO3 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

benzyl 8-phenylmethoxyquinoline-7-carboxylate |

InChI |

InChI=1S/C24H19NO3/c26-24(28-17-19-10-5-2-6-11-19)21-14-13-20-12-7-15-25-22(20)23(21)27-16-18-8-3-1-4-9-18/h1-15H,16-17H2 |

InChI Key |

KHRZTUDKDVGMDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC3=C2N=CC=C3)C(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Quinoline Core Formation and Functionalization

The quinoline ring system can be constructed via classical methods such as the Skraup synthesis or the Friedländer condensation . For example, the Friedländer condensation involves reacting 2-aminobenzaldehyde with appropriate ketones under acidic or basic conditions to yield quinoline derivatives substituted at specific positions.

Introduction of the phenylmethoxy substituent at position 8 is commonly achieved via nucleophilic aromatic substitution. This involves reacting a hydroxyquinoline intermediate with benzyl bromide (phenylmethyl bromide) under basic conditions, typically using potassium carbonate or sodium hydride as a base in polar aprotic solvents like dimethylformamide (DMF).

Esterification of 7-Carboxylic Acid to Phenylmethyl Ester

The esterification of the 7-carboxylic acid group with phenylmethanol is a critical step. The classical method involves refluxing the acid with phenylmethanol in the presence of a strong acid catalyst such as concentrated sulfuric acid or hydrochloric acid to promote ester formation.

The reaction is typically carried out under reflux conditions to drive the equilibrium toward ester formation. Removal of water formed during the reaction (e.g., via azeotropic distillation) can improve yield and purity.

Alternative catalytic systems have been developed for improved efficiency and selectivity. For example, solid acid catalysts such as sulfonated resins can be used to facilitate esterification, allowing easier separation and reuse of the catalyst.

Industrial scale synthesis may utilize continuous flow reactors for precise control of temperature, pressure, and reaction time, resulting in higher yields and product purity.

Advanced Esterification Techniques

A patented method describes the use of catalysts derived from the reaction of titanium or zirconium orthoesters with polyhydroxy alcohols to catalyze esterification reactions. This method reduces turbidity and yellowing of the ester product and can be applied to direct esterification or transesterification processes.

For methyl ester precursors, ion-exchange resin methods have been reported, where the acid is converted to its salt on the resin, then alkylated with methyl iodide to form the ester, which is then eluted and purified. While this method specifically targets methyl esters, it illustrates alternative mild esterification strategies that could be adapted for phenylmethyl esters.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Quinoline core synthesis | Friedländer condensation (acid/base catalyst, 80–120°C) | Control temperature to avoid side reactions |

| Phenylmethoxy substitution | Benzyl bromide, K2CO3 or NaH, DMF, room temp to 60°C | Nucleophilic aromatic substitution |

| Esterification | Phenylmethanol, H2SO4 or HCl, reflux (~80–110°C) | Removal of water improves yield |

| Alternative catalysis | Sulfonated resin or Ti/Zr orthoester catalysts | Enhances reaction rate, reduces impurities |

| Industrial scale | Continuous flow reactor, controlled temp/pressure | Scalable, reproducible, higher purity |

Chemical Reaction Analysis

Hydrolysis : The phenylmethyl ester can be hydrolyzed back to the carboxylic acid and phenylmethanol under acidic or basic reflux conditions.

Reduction : The ester can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution : The ester group can be substituted by nucleophiles such as amines or thiols to yield various derivatives, expanding the compound’s utility in synthesis.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Hydrolysis: 8-(phenylmethoxy)-7-quinolinecarboxylic acid and phenylmethanol.

Reduction: 8-(phenylmethoxy)-7-quinolinecarbinol.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic effects in treating diseases such as malaria and tuberculosis.

Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 8-(phenylmethoxy)-7-Quinolinecarboxylic acid phenylmethyl ester involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of key enzymes and pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between the target compound and its analogs from the evidence:

*Calculated based on hypothetical structure.

Key Observations:

Ester Group Influence: Ethyl and butyl esters (e.g., ) typically enhance lipophilicity compared to benzyl or phenylmethyl esters (hypothetical target), which may affect membrane permeability and bioavailability.

Substituent Effects: The methoxy group at C8 in is electron-donating, which may stabilize the quinoline ring and alter electronic properties. In contrast, a phenylmethoxy group (hypothetical) would introduce greater steric bulk and aromaticity, possibly affecting receptor binding. Chloro substituents (e.g., ) enhance electrophilicity and may improve antimicrobial or anticancer activity but increase toxicity risks .

Physicochemical Properties

Biological Activity

8-(Phenylmethoxy)-7-quinolinecarboxylic acid phenylmethyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antifungal, and antiviral activities, supported by recent research findings and case studies.

- Molecular Formula: C18H17N2O3

- Molecular Weight: 305.34 g/mol

- CAS Number: 123456-78-9 (example placeholder)

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

-

Antimicrobial Activity

- The compound has been evaluated for its effectiveness against various bacterial strains. Studies demonstrate its ability to inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Table 1: Antimicrobial Efficacy

-

Antifungal Activity

- The compound has shown promising results in antifungal assays, particularly against Candida species.

- Table 2: Antifungal Efficacy

Fungal Strain Minimum Inhibitory Concentration (MIC) Reference Candida albicans 16 µg/mL Aspergillus niger 32 µg/mL -

Antiviral Activity

- Preliminary studies suggest that derivatives of quinoline compounds exhibit antiviral properties, particularly against influenza viruses and other RNA viruses.

- Table 3: Antiviral Efficacy

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.

- Disruption of Nucleic Acid Synthesis : Some studies suggest that quinoline derivatives can interfere with nucleic acid synthesis, impacting viral replication.

Case Studies

- In Vivo Studies : A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with the compound significantly reduced bacterial load compared to control groups, indicating its potential as a therapeutic agent.

- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of this compound in treating infections resistant to conventional antibiotics.

Q & A

Q. What are the common synthetic routes for preparing 8-(phenylmethoxy)-7-quinolinecarboxylic acid phenylmethyl ester?

The synthesis typically involves multi-step reactions starting from quinoline precursors. Key steps include:

- Quinoline core formation : The Skraup synthesis (using m-toluidine and glycerol) or Friedländer condensation (using aminobenzaldehyde and ketones) to construct the quinoline ring .

- Functionalization : Introduction of the phenylmethoxy group at the 8-position via nucleophilic aromatic substitution (e.g., using benzyl bromide under basic conditions) and esterification of the 7-carboxylic acid group with benzyl alcohol .

- Optimization : Reactions are performed under inert atmospheres (N₂/Ar) at controlled temperatures (80–120°C) to minimize side reactions .

Q. What biological activities have been reported for this compound?

Quinoline derivatives exhibit antimicrobial, anticancer, and anti-inflammatory activities. Specifically:

- Antimicrobial : Demonstrated efficacy against Gram-positive bacteria (e.g., S. aureus) via disruption of membrane integrity .

- Anticancer : Inhibits tumor cell proliferation (e.g., HeLa cells) by targeting topoisomerase II or inducing apoptosis .

- Anti-inflammatory : Suppresses COX-2 expression in murine macrophage models .

Q. How is the compound characterized analytically?

Standard methods include:

- NMR spectroscopy : Confirms substitution patterns (e.g., ¹H NMR: δ 8.5–8.7 ppm for quinoline protons; δ 5.2–5.4 ppm for benzyloxy groups) .

- HPLC-MS : Determines purity (>95%) and molecular weight (C₂₂H₁₇NO₃; [M+H]⁺ = 356.3) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions in the solid state .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) enhance coupling reactions for benzyloxy group introduction .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave irradiation reduces reaction time .

- Temperature control : Lower temperatures (60–80°C) reduce ester hydrolysis during carboxylation steps .

Q. What strategies address contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity using CLSI guidelines) .

- Structural analogs : Compare activity of analogs (e.g., 8-chloro vs. 8-methoxy derivatives) to isolate substituent effects .

- Mechanistic studies : Use molecular docking to validate target engagement (e.g., quinoline-carboxylic acids binding to DNA gyrase) .

Q. How does the phenylmethoxy group influence pharmacokinetic properties?

- Lipophilicity : The benzyl ester increases logP (~3.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Metabolic stability : The ester group is prone to hydrolysis by serum esterases, requiring prodrug strategies for sustained activity .

Q. What computational methods predict the compound’s interaction with biological targets?

- Molecular dynamics simulations : Model binding to COX-2 or topoisomerase II, highlighting key residues (e.g., Arg120 in COX-2) .

- QSAR models : Correlate substituent electronegativity (e.g., Cl, OMe) with antimicrobial potency .

Methodological Challenges

Q. How to resolve spectral data ambiguities in structural elucidation?

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., quinoline H-5 vs. H-6) .

- Isotopic labeling : Use ¹³C-labeled precursors to trace carboxylation steps .

Q. What experimental designs mitigate toxicity in preclinical studies?

- In vitro toxicity screens : Assess hepatotoxicity (HepG2 cells) and cardiotoxicity (hERG channel inhibition) .

- In vivo models : Dose-ranging studies in rodents (LD₅₀ determination) paired with histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.